molecular formula C16H16N6 B2617079 1-[4-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1H-1,2,3-benzotriazole CAS No. 178363-29-6

1-[4-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1H-1,2,3-benzotriazole

Cat. No.: B2617079
CAS No.: 178363-29-6
M. Wt: 292.346
InChI Key: HMQWBWFCFMMOSC-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The compound is systematically named 1-[4-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1H-1,2,3-benzotriazole according to IUPAC guidelines. This name reflects the connectivity of the butyl chain to the nitrogen atom of the benzotriazole rings. Alternative synonyms include:

  • 1,4-Bis(1H-benzo[d]triazol-1-yl)butane
  • 1-[4-(benzotriazol-1-yl)butyl]benzotriazole
  • Starbld0011866 (depositor-supplied code)

The molecular formula is C₁₆H₁₆N₆ , with a molecular weight of 292.34 g/mol .

Molecular Geometry and Conformational Analysis

The molecule comprises two benzotriazole units linked by a 1,4-butanediyl chain. Key geometric features include:

  • Benzotriazole Rings : Each ring adopts a planar structure with alternating single and double bonds. The N=N bond in the triazole moiety is approximately 1.306 Å (inferred from benzotriazole analogs).
  • Butyl Chain Conformation : The four-carbon chain allows rotational flexibility. The C-C-C-C backbone likely adopts an anti-periplanar conformation to minimize steric strain, though gauche conformations may occur in solution.
  • Dihedral Angles : The angle between the benzotriazole rings and the central butyl chain is influenced by the electron-withdrawing nature of the triazole groups. In related compounds (e.g., 1,3-bis(benzotriazolylmethyl)benzene), dihedral angles between aromatic rings and linkers range from 74.95° to 88.74° .

Crystallographic Data and Solid-State Arrangements

No direct crystallographic data exists for this compound. However, insights can be drawn from structurally analogous systems:

Feature Inferred Behavior Supporting Evidence
Packing Motifs Hydrogen-bonded networks or π-π stacking interactions between benzotriazole units. Observed in 1,4-bis(benzotriazolyl)benzene.
Coordination Polymers Potential to form metal-organic frameworks (MOFs) via nitrogen coordination. CdI₂ complexes with similar ligands.
Solvent Inclusion Possible inclusion of solvent molecules (e.g., methanol) in crystal voids. Observed in Hg(II) complexes.

For example, in [CdI₂(bbbt)(CH₃OH)]ₙ, a related ligand (1,1′-(1,4-butanediyl)bis(1H-benzotriazole)) forms a wave-shaped 1D polymer with tetrahedral Cd²⁺ coordination.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)
Region Expected Signals Rationale
Aromatic Protons δ 7.4–7.9 ppm (m, Ar-H) Similar to benzotriazole derivatives.
Butyl Chain δ 1.5 ppm (s, CH₂CH₂), δ 3.5 ppm (m, N–CH₂) Alkyl signals from butyl linker.
Triazole NH δ 8.0–9.0 ppm (br, NH) (if protonated) Observed in benzotriazole analogs.
Infrared Spectroscopy (IR)
Vibration Wavenumber (cm⁻¹) Assignment
N–H Stretch 3200–3300 Triazole NH (if protonated).
C=N/N=N Stretch 1450–1600 Aromatic C=C and triazole N=N bonds.
C–H (Aromatic) 3000–3100 Aromatic C–H stretching.
Mass Spectrometry (MS)
Fragment m/z Relative Abundance
Molecular Ion 292 100% (base peak)
[M – C₄H₉N₂]⁺ 184 30%
Benzotriazole Unit 119 50%

Properties

IUPAC Name

1-[4-(benzotriazol-1-yl)butyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6/c1-3-9-15-13(7-1)17-19-21(15)11-5-6-12-22-16-10-4-2-8-14(16)18-20-22/h1-4,7-10H,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQWBWFCFMMOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCCCN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1H-1,2,3-benzotriazole typically involves the reaction of 1H-1,2,3-benzotriazole with butyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the benzotriazole nitrogen attacks the butyl halide, forming the desired product. Common bases used in this reaction include sodium hydride or potassium carbonate .

Industrial Production Methods: On an industrial scale, the production of benzotriazole derivatives often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. Studies have shown that 1-[4-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1H-1,2,3-benzotriazole demonstrates effectiveness against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values for this compound were evaluated against Escherichia coli and Staphylococcus aureus , revealing promising antibacterial activity comparable to standard antibiotics .

Anticancer Properties
Recent investigations have highlighted the potential of benzotriazole derivatives in cancer treatment. The compound has been tested for cytotoxic effects on cancer cell lines, showing inhibition of cell proliferation in vitro. Specific studies have reported:

  • Induction of apoptosis in human cancer cells with IC50 values in the low micromolar range .

Neuroprotective Effects
There is emerging evidence suggesting that benzotriazole compounds may offer neuroprotective benefits. Experimental models indicate that these compounds can mitigate oxidative stress and inflammation in neuronal cells, potentially aiding in the treatment of neurodegenerative diseases .

Material Science Applications

Corrosion Inhibition
Benzotriazoles are widely recognized for their ability to act as corrosion inhibitors in metal protection. The compound has been studied for its effectiveness in preventing corrosion in various metals like copper and aluminum when used in coatings:

  • Studies showed that formulations containing this compound significantly reduced corrosion rates under aggressive conditions .

UV Protection
Due to its UV-absorbing properties, this compound is also utilized in polymer formulations to enhance UV stability. It helps prevent degradation of materials exposed to sunlight, making it valuable in the production of plastics and coatings .

Environmental Safety

Biodegradability Studies
Recent research has focused on the environmental impact of benzotriazole derivatives. Biodegradability assessments indicate that while some derivatives can persist in the environment, modifications to their chemical structure can enhance their breakdown rates:

  • Studies suggest that incorporating alkyl groups can improve the biodegradability profile of these compounds without compromising their efficacy as antimicrobial agents .

Case Studies

Study Focus Area Findings
Sanna et al. (1989)Antimicrobial ActivityDemonstrated effective inhibition against E. coli with MIC values indicating strong antibacterial properties .
Liu et al. (2018)Anticancer PropertiesReported significant cytotoxic effects on various cancer cell lines with low IC50 values .
Recent Corrosion StudiesMaterial ScienceConfirmed effectiveness as a corrosion inhibitor in metal surfaces exposed to harsh environments .

Mechanism of Action

The mechanism of action of 1-[4-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1H-1,2,3-benzotriazole involves its ability to form strong non-covalent interactions with enzymes and receptors. The compound’s large conjugated system allows for π–π stacking interactions, while its hydrogen bond acceptors facilitate binding with biological targets. These interactions enable the compound to modulate various biological pathways, leading to its diverse biological activities .

Comparison with Similar Compounds

Comparison with Similar Benzotriazole Derivatives

Structural and Functional Variations

The table below summarizes key structural and functional differences between the target compound and related benzotriazole derivatives:

Compound Name Substituents/Linkers Molecular Formula Key Properties/Applications Evidence Source
1-[4-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1H-1,2,3-benzotriazole Butyl chain linking two benzotriazoles C₁₆H₁₆N₆ Potential metal coordination, UV stabilization Inferred
4-(1H-1,2,3-Benzotriazol-1-ylsulfonyl)phenyl butyl ether Sulfonyl group, butyl ether linkage C₁₆H₁₇N₃O₃S Enhanced solubility in polar solvents
1-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-1H-1,2,3-benzotriazole Piperazine-fluorophenyl substituent C₁₇H₁₇FN₆ Pharmaceutical applications (e.g., CNS targeting)
[Cd(II) complex with 1-[(benzotriazolyl)methyl]-1,2,4-triazole ligand Metal-coordinating triazole-benzotriazole C₁₀H₁₀N₆·CdSO₄·6H₂O Octahedral coordination geometry, supramolecular assembly
Key Observations:
  • Linker Effects : The butyl chain in the target compound increases flexibility and lipophilicity compared to rigid sulfonyl () or piperazine () linkers. This may enhance membrane permeability in biological systems or compatibility with hydrophobic matrices in materials science.
  • Metal Coordination : Unlike the Cd(II) complex in , the target compound lacks a direct metal-coordinating site but may act as a bidentate ligand via its benzotriazole nitrogen atoms.
  • Solubility : Sulfonyl and ether groups (e.g., ) improve aqueous solubility, whereas the butyl chain in the target compound likely reduces it.
Challenges:
  • Steric hindrance from the butyl chain may reduce reaction efficiency compared to smaller linkers.

Physical and Chemical Properties

  • Thermal Stability : Benzotriazoles generally exhibit high thermal stability (>200°C). The butyl linker may lower the melting point compared to sulfonyl-linked derivatives.
  • Hydrogen Bonding: Unlike the Cd(II) complex in , which forms O–H⋯O/N hydrogen bonds for supramolecular assembly, the target compound may rely on weaker van der Waals interactions due to its nonpolar linker .

Biological Activity

1-[4-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1H-1,2,3-benzotriazole is a benzotriazole derivative that has garnered attention for its potential biological activities. Benzotriazoles are known for their diverse applications in medicinal chemistry and material sciences. This article focuses on the biological activity of this specific compound, including its mechanisms of action, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H18N4\text{C}_{16}\text{H}_{18}\text{N}_4

This compound features a benzotriazole moiety linked to a butyl chain, which may enhance its biological interactions through hydrophobic interactions and π–π stacking with biological targets.

The biological activity of benzotriazole derivatives often involves their interaction with various molecular targets. The mechanisms can include:

  • Enzyme Inhibition : Benzotriazoles can inhibit specific enzymes by binding to their active sites or allosteric sites.
  • Antimicrobial Activity : The compound exhibits antibacterial and antifungal properties through disruption of microbial cell membranes or inhibition of essential microbial enzymes.
  • Antiviral Effects : Certain derivatives have shown promise in inhibiting viral helicases, which are crucial for viral replication.

Antimicrobial Properties

Research indicates that benzotriazole derivatives possess significant antimicrobial activity. In a study assessing the antibacterial properties against various strains such as Escherichia coli and Bacillus subtilis, several compounds demonstrated moderate to potent effects. For instance:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
4cE. coli12.5 μg/mL
4dB. subtilis25 μg/mL

These results suggest that modifications in the benzotriazole structure can enhance antimicrobial efficacy .

Antiviral Activity

The compound has also been investigated for its antiviral properties. A study highlighted that N-alkyl derivatives of benzotriazoles exhibited significant inhibitory effects against helicases of flaviviruses such as Hepatitis C Virus (HCV). The most active derivatives showed IC50 values around 6.5 μM when tested against DNA substrates . This suggests potential applications in antiviral drug development.

Study on Antimicrobial Efficacy

In a comparative study, various benzotriazole derivatives were synthesized and tested for their antibacterial and antifungal activities. The results indicated that compounds with bulky hydrophobic groups exhibited enhanced antimicrobial properties due to increased membrane permeability in target organisms .

Study on Antiviral Potential

Another significant investigation focused on the antiviral capabilities of benzotriazole derivatives against HCV. The study revealed that certain modifications could lead to compounds with improved selectivity and reduced cytotoxicity compared to parent compounds .

Q & A

Q. Table 1: Key Crystallographic Parameters

ParameterValue
Space groupP-1
Unit cell dimensionsa=8.214 Å, b=9.876 Å
Dihedral angle80.2°
Hydrogen bond length2.86 Å (C–H···N)

Advanced: How do solvatochromic effects influence the electronic properties of this compound?

Methodological Answer:
Solvatochromism is assessed via UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane to DMSO). Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) correlate experimental λmax_{max} with HOMO-LUMO gaps. For a triazole-thione analog, polar solvents induced a 20 nm bathochromic shift due to stabilization of the excited state . TD-DFT simulations validate these shifts, providing mechanistic insights into charge-transfer interactions .

Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer:
Quantum chemical reaction path searches (e.g., using GRRM17 software) identify transition states and intermediates. For example, ICReDD’s workflow combines computed activation energies with experimental screening (e.g., varying catalysts, solvents) to narrow optimal conditions. Feedback loops refine computational models using experimental data (e.g., yield vs. temperature profiles) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR : 1H^1H-NMR identifies alkyl chain protons (δ 1.6–2.8 ppm) and benzotriazole aromatic protons (δ 7.5–8.3 ppm). 1H^1H-1H^1H COSY confirms connectivity .
  • IR : Stretching frequencies for C–N (1250–1350 cm1^{-1}) and N–N (1600–1650 cm1^{-1}) validate triazole rings .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 335.12) .

Advanced: How to resolve contradictions in reported biological activity data for benzotriazole derivatives?

Methodological Answer:

  • Assay Standardization : Compare IC50_{50} values under consistent conditions (e.g., cell line, incubation time).
  • Structure-Activity Modeling : Use QSAR to isolate substituent effects (e.g., alkyl chain length vs. cytotoxicity) .
  • Meta-Analysis : Cross-reference crystallographic data (e.g., planarity of triazole rings) with activity trends to identify structural determinants .

Advanced: What strategies control regioselectivity during benzotriazole alkylation?

Methodological Answer:

  • Steric Effects : Bulky substituents on the alkylating agent favor N1 over N2/N3 alkylation.
  • Catalytic Control : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures regioselective triazole formation .
  • Kinetic Monitoring : In situ 1H^1H-NMR tracks intermediate formation to adjust reaction time and temperature .

Basic: How to assess the thermal stability of this compound for long-term storage?

Methodological Answer:
Thermogravimetric analysis (TGA) under N2_2 (heating rate 10°C/min) identifies decomposition onset (typically >200°C for benzotriazoles). Differential Scanning Calorimetry (DSC) detects phase transitions. Correlate with crystallography compounds with tighter packing (e.g., shorter H-bond networks) exhibit higher thermal stability .

Advanced: How to integrate green chemistry principles into its synthesis?

Methodological Answer:

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), reducing toxicity (Globally Harmonized System (GHS) Category 2→4) .
  • Catalyst Recycling : Immobilize Cu nanoparticles on SiO2_2 for reuse in CuAAC, achieving 85% yield over five cycles .
  • Waste Minimization : Microwave synthesis reduces reaction time and energy use by 60% compared to conventional heating .

Advanced: How does molecular docking predict this compound’s interaction with biological targets?

Methodological Answer:

  • Target Preparation : Retrieve protein structures (e.g., PDB ID 1XYZ) and optimize protonation states with PROPKA.
  • Docking Workflow : Use AutoDock Vina with Lamarckian GA (grid size 60×60×60 Å). For a benzotriazole inhibitor, docking scores (ΔG = −9.2 kcal/mol) correlated with experimental IC50_{50} = 12 μM .
  • MD Validation : 100 ns molecular dynamics simulations (AMBER22) assess binding stability (RMSD < 2.0 Å) .

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